Product packaging for Acetic acid;hex-1-en-2-ol(Cat. No.:CAS No. 52149-26-5)

Acetic acid;hex-1-en-2-ol

Cat. No.: B14657039
CAS No.: 52149-26-5
M. Wt: 160.21 g/mol
InChI Key: ASMMAOHXXAVFJU-UHFFFAOYSA-N
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Description

Acetic acid;hex-1-en-2-ol, with the CAS number 1541-02-2, is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is an ester derivative, specifically the acetate ester of hept-1-en-2-ol . This structural class of compounds is frequently employed in organic synthesis and serves as a valuable intermediate for the research and development of more complex molecules . Esters like this one are often explored for their utility in creating specialty chemicals and are common subjects in methodological studies in synthetic organic chemistry . As a reagent, it represents a building block for researchers in various fields, including materials science and fragrance and flavor chemistry, where specific molecular structures are required. This product is intended for research purposes as a chemical intermediate or standard in analytical workflows. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any consumer use. Researchers should handle all chemical compounds with appropriate care and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3 B14657039 Acetic acid;hex-1-en-2-ol CAS No. 52149-26-5

Properties

CAS No.

52149-26-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;hex-1-en-2-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-3-4-5-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

ASMMAOHXXAVFJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)O.CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Unsaturated Hexenyl Acetates

Classical Esterification Routes

Traditional methods for synthesizing esters like acetic acid;hex-1-en-2-ol (B14558141) rely on well-established chemical principles, primarily involving the reaction of a carboxylic acid with an alcohol.

Fischer Esterification: Acid-Catalyzed Condensation of Unsaturated Alcohols and Carboxylic Acids

Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct route to esters through the acid-catalyzed reaction between a carboxylic acid and an alcohol. acs.orgijirset.com In the context of producing the target hexenyl acetate (B1210297), this involves the reaction of acetic acid with hex-1-en-2-ol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov

The mechanism of Fischer esterification is a reversible process that proceeds through a series of equilibrium steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). nih.gov

The reaction is initiated by the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govpressbooks.pub The alcohol, hex-1-en-2-ol, then acts as a nucleophile and adds to the activated carbonyl carbon, forming a tetrahedral intermediate known as an oxonium ion. ijirset.com

Following this, a deprotonation of the attacking alcohol's hydroxyl group and a subsequent protonation of one of the original hydroxyl groups of the carboxylic acid occurs. This proton transfer facilitates the elimination of a water molecule, a good leaving group, to form a protonated ester. nih.gov The final step is the deprotonation of the protonated ester, which regenerates the acid catalyst and yields the final ester product, acetic acid;hex-1-en-2-ol. ijirset.comnih.gov

The reversible nature of the Fischer esterification means that the reaction reaches an equilibrium that includes both reactants and products. acs.orgpressbooks.pub To maximize the yield of the desired ester, Le Chatelier's principle is applied. This can be achieved through two primary strategies:

Use of Excess Reactant : Employing a large excess of one of the reactants, typically the less expensive one (in this case, either acetic acid or hex-1-en-2-ol), shifts the equilibrium towards the product side. acs.orgnih.govbrainly.com Studies have shown that increasing the molar ratio of the alcohol can significantly improve the ester yield. For instance, a 10-fold excess of alcohol has been shown to increase ester yield to 97%, with a 100-fold excess pushing it to 99%. nih.gov

Removal of Water : As water is a product of the reaction, its continuous removal from the reaction mixture will drive the equilibrium forward, favoring the formation of the ester. acs.orgnih.govbrainly.com This can be accomplished using several techniques, including azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus, or by using dehydrating agents such as molecular sieves. acs.orgnih.gov

StrategyDescriptionImpact on Yield
Excess ReactantUsing a large molar excess of either the carboxylic acid or the alcohol.Significantly increases the conversion to the ester product.
Water RemovalContinuously removing water from the reaction mixture as it is formed.Shifts the equilibrium to favor the formation of the ester, leading to higher yields.

Esterification via Carboxylate Salts and Halogenated Intermediates (e.g., from Bromohexen-2-ol)

An alternative to the direct acid-catalyzed esterification involves a two-step process. First, the carboxylic acid is converted to its carboxylate salt, typically by reaction with a base. This carboxylate salt then acts as a nucleophile in a substitution reaction with a halogenated intermediate, such as bromohexen-2-ol. brainly.com This method is analogous to the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.orgstudy.com The acetate ion (CH₃COO⁻) attacks the carbon atom bonded to the bromine in bromohexen-2-ol. This backside attack leads to the displacement of the bromide ion and the formation of the ester with an inversion of stereochemistry at the reaction center, if it is chiral. study.comlibretexts.org

The efficiency of this reaction can be enhanced by the use of phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the carboxylate anion from an aqueous phase to an organic phase where the haloalkane is dissolved, thereby increasing the reaction rate. ijirset.comcrdeepjournal.orgphasetransfer.com This method is particularly useful when dealing with reactants that have low solubility in a common solvent.

Biocatalytic and Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally friendly and sustainable synthetic methods. Biocatalysis, utilizing enzymes to mediate chemical transformations, has emerged as a powerful tool in this regard.

Lipase-Mediated Acetylation of Unsaturated Alcohols

Lipases are enzymes that, in their natural role, catalyze the hydrolysis of fats and oils. However, in non-aqueous environments, they can effectively catalyze the reverse reaction: esterification. semanticscholar.org This has made them valuable biocatalysts for the synthesis of esters, including unsaturated hexenyl acetates. The use of lipases offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and reduced environmental impact. mdpi.com

A common strategy for lipase-mediated acetylation is the transesterification of an unsaturated alcohol like hex-1-en-2-ol with an acyl donor, such as vinyl acetate or ethyl acetate. core.ac.uk Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective.

Prominent lipases used for this purpose include Candida antarctica lipase (B570770) B (often immobilized and sold as Novozym 435) and lipases from Pseudomonas cepacia and Pseudomonas fluorescens. nih.govrsc.orgnih.govmdpi.comresearchgate.net For instance, the large-scale synthesis of (Z)-3-hexen-1-yl acetate has been successfully achieved with high conversion yields (92-96%) using Novozym 435 in hexane. nih.gov In this process, the removal of the water by-product was also found to be crucial for achieving high yields. nih.gov

Lipases can also be employed in the kinetic resolution of racemic unsaturated secondary alcohols. In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the enantiomers. rsc.orgnih.govmdpi.com For example, lipases from Pseudomonas cepacia have shown high enantioselectivity in the resolution of various secondary alcohols. nih.govsci-hub.se

Lipase SourceCommon ApplicationKey Advantages
Candida antarctica Lipase B (Novozym 435)Esterification and transesterification of a wide range of substrates.High activity, stability, and broad substrate specificity.
Pseudomonas cepacia LipaseKinetic resolution of secondary alcohols.High enantioselectivity.
Pseudomonas fluorescens LipaseEnantioselective acylation.Good thermal stability and activity in organic solvents.
Enzyme Reactivity and Selectivity toward Activated and Non-Activated Alcohols

The efficacy of enzymatic acetylation, particularly using lipases, is markedly influenced by the structure of the alcohol substrate. Research demonstrates that certain enzymatic systems exhibit high reactivity and selectivity toward both activated and non-activated alcohols. mdpi.comnih.gov Activated alcohols, such as (homo)allylic variants, and non-activated primary and secondary alcohols can be successfully acetylated. mdpi.com

Lipases, such as the immobilized Candida antarctica lipase B (often known as Novozym 435 or Lipozyme 435), are particularly effective. mdpi.comresearchgate.net These biocatalysts have shown a remarkable ability to handle a diverse range of alcohol structures, making them versatile tools for synthesizing a variety of fragrant acetates. nih.gov The inherent selectivity of these enzymes often reduces the need for protective groups, streamlining the synthetic process. illinois.edumdpi.com

Alcohol TypeReactivity in Enzymatic AcetylationExample Substrate
Activated (Allylic/Homoallylic)High(Z)-hex-3-en-1-ol
Non-Activated PrimaryHigh1-Pentanol (B3423595)
Non-Activated SecondaryHigh3-Pentanol (B84944)
(Hydroxyalkyl)phenolsApplicable-
Application of Green Solvents in Enzymatic Synthesis (e.g., Ethylene (B1197577) Glycol Diacetate)

The principles of green chemistry encourage the replacement of hazardous organic solvents with more environmentally benign alternatives. researchgate.netarkat-usa.org In the context of enzymatic synthesis of fragrant acetates, ethylene glycol diacetate (EGDA) has emerged as a promising green solvent and acyl donor. nih.govntnu.no EGDA's advantageous properties, such as being a low-odor, biodegradable, and slow-evaporating solvent, qualify it as a useful substitute for reagents like glycerol (B35011) triacetate (GTA). nih.govatamanchemicals.com

The use of EGDA in lipase-mediated acetylation has been scrutinized, revealing its potential for the scalable preparation of natural acetates for the perfumery and flavor industries. mdpi.com This system allows for high yields and can sometimes be conducted in a solvent-free manner, which is more economical for scaling up. researchgate.net The dual role of EGDA as both solvent and acetylation reagent simplifies the reaction setup and purification processes. mdpi.com

Solvent/ReagentKey PropertiesRole in Synthesis
Ethylene Glycol Diacetate (EGDA)Green solvent, low odor, biodegradable, low viscositySolvent and acyl donor
Glycerol Triacetate (GTA)Previously used green acyl donorAcyl donor
2-Methyltetrahydrofuran (2-MeTHF)Bio-based solvent, low water solubilityAlternative green solvent
n-HexaneVolatile organic solventTraditional solvent medium
Chemo-selective and Kinetic Resolution Aspects in Biocatalysis

Biocatalysis is a powerful tool for achieving high selectivity, a crucial aspect when dealing with complex molecules. illinois.edu Chemo-selectivity refers to the ability of an enzyme to react with one functional group in the presence of others. The Lipozyme 435/EGDA system has been found to be applicable for the chemo-selective acetylation of substrates like (hydroxyalkyl) phenols. mdpi.comnih.gov

A notable demonstration of this selectivity is in competitive experiments involving equimolar mixtures of two isomeric alcohols. For instance, in a mixture of 1-pentanol and 3-pentanol, the enzymatic system enabled the practical synthesis of 1-pentyl acetate as a single isolated product in 68% yield, showcasing the enzyme's discriminatory power. nih.gov

Furthermore, enzymatic systems are widely used for the kinetic resolution of chiral secondary alcohols. mdpi.comnih.gov Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of enantiomers. This is a well-established method for producing optically active alcohols and esters, which are valuable building blocks in the pharmaceutical and fine chemical industries. mdpi.com The lipase-catalyzed kinetic resolution of racemic alcohols proceeds with high enantioselectivity, yielding enantiomerically enriched products. mdpi.comnih.gov

Biocatalytic AspectDescriptionExample Application
Chemo-selectivityEnzyme preferentially reacts with one functional group over another.Selective acetylation of 1-pentanol over 3-pentanol in a mixture. nih.gov
Kinetic ResolutionEnzyme reacts at different rates with the two enantiomers of a racemic substrate.Separation of chiral secondary alcohols to produce enantiomerically pure acetates. mdpi.comnih.gov
Scalable Synthesis Protocols for Fragrant Acetates

A key advantage of the enzymatic approach using green solvents is its potential for scalability. mdpi.com The synthesis of fragrant esters like (Z)-hex-3-en-1-yl acetate has been successfully scaled up to the multigram level. nih.gov

In a specific protocol, (Z)-hex-3-en-1-ol was treated with EGDA using Lipozyme 435 as the biocatalyst. mdpi.com The reaction was incubated in an orbital shaker, and its progress was monitored. This scalable process resulted in a 70% yield of the desired (Z)-hex-3-en-1-yl acetate after purification by vacuum rectification. mdpi.comnih.gov Such protocols demonstrate the industrial viability of biocatalytic methods for producing high-value fragrance compounds. mdpi.com

ParameterValue/Condition
Substrate(Z)-hex-3-en-1-ol (20.0 g, 0.2 mol)
Solvent/ReagentEthylene Glycol Diacetate (EGDA) (58.3 g, 0.4 mol)
BiocatalystLipozyme 435 (400 mg, 2% wt)
Temperature40 °C
Agitation150 rpm (orbital shaker)
PurificationHydro-distillation followed by vacuum rectification
Yield70%
mdpi.comnih.gov

Transition Metal-Free Esterification Systems with Unsaturated Alcohols

While biocatalysis offers a green route, research has also focused on developing chemical esterification methods that avoid the use of transition metals, which can be toxic and costly. One-pot oxidative transformation of alcohols into esters is an attractive strategy, but many reported methods rely on metal-based catalysts. nih.govnih.gov

Recent advancements have established effective metal-free alternatives. One such system uses a basic ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc), to catalyze the oxidative esterification of alcohols with O₂ as the oxidant, requiring no other catalysts or additives. nih.gov This method is effective for both the self-esterification of aliphatic alcohols and the cross-esterification between different alcohols, achieving high yields. nih.gov The mechanism is believed to involve the formation of multiple hydrogen bonds between the ionic liquid and the alcohol's hydroxyl groups, which effectively catalyzes the reaction. nih.gov

Another novel metal-free approach involves the oxidative cross-esterification of alcohols using trichloroisocyanuric acid as the oxidant. researchgate.net In this process, one alcohol is converted in situ into its corresponding acyl chloride. This intermediate then reacts with a second alcohol (which can be primary, secondary, aliphatic, benzylic, or allylic) or a phenol (B47542) to generate a wide variety of esters in satisfactory yields. researchgate.net

MethodCatalyst/ReagentOxidantKey Features
Ionic Liquid Catalysis1-ethyl-3-methylimidazolium acetate ([EMIM]OAc)O₂Effective for self- and cross-esterification; no additives needed. nih.govnih.gov
Oxidative Cross-EsterificationTrichloroisocyanuric acidTrichloroisocyanuric acidIn situ generation of acyl chloride intermediate; broad alcohol scope. researchgate.net

Hydrolysis of Unsaturated Acetate Esters

Ester hydrolysis is a fundamental reaction in organic chemistry that cleaves an ester into its constituent carboxylic acid and alcohol. ucalgary.ca This process can be catalyzed by either acid or base.

Acid-Catalyzed Ester Hydrolysis: Reverse Fischer Esterification

The acid-catalyzed hydrolysis of an ester is the reverse of the Fischer esterification reaction. masterorganicchemistry.combyjus.com The reaction is an equilibrium process, and to favor hydrolysis, it is typically carried out with a large excess of water. libretexts.orgchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. pearson.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.compearson.com Following a series of proton transfers, the alcohol moiety is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid and regenerates the acid catalyst. libretexts.org

CH₃COOCH(CH=CH₂)CH₂CH₂CH₃ + H₂O ⇌ CH₃COOH + HOCH(CH=CH₂)CH₂CH₂CH₃

Base-Induced Ester Hydrolysis (Saponification)

Base-induced hydrolysis, also known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. wikipedia.orglibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.caebsco.com This intermediate then collapses, expelling the alkoxide as the leaving group. youtube.com The alkoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. chemistrysteps.comyoutube.com This final step drives the reaction to completion, forming a carboxylate salt and an alcohol. chemistrysteps.com

For hex-1-en-2-yl acetate, the saponification reaction with sodium hydroxide would be:

CH₃COOCH(CH=CH₂)CH₂CH₂CH₃ + NaOH → CH₃COONa + HOCH(CH=CH₂)CH₂CH₂CH₃

Transformations Involving the Alkenyl Moiety

The carbon-carbon double bond in the hexenyl portion of the molecule is susceptible to various addition and oxidation reactions. In the context of atmospheric chemistry, the reaction with radical species, particularly the hydroxyl (OH) radical, is a significant degradation pathway.

Reactivity Towards Radical Species: OH-Initiated Degradation Studies of Unsaturated Alcohols

Unsaturated alcohols, which are structurally related to the alcohol moiety of hex-1-en-2-yl acetate, are emitted into the atmosphere from both biogenic and anthropogenic sources. acs.org Their primary removal process in the gas phase is through reaction with the OH radical. acs.org The degradation of these compounds can have a notable impact on air quality. acs.org

The reaction of OH radicals with unsaturated alcohols is a key process in their atmospheric degradation. conicet.gov.ar Studies on various hexenol isomers have shown that the position of the double bond and the hydroxyl group influences the reaction rate. conicet.gov.ar For instance, the rate coefficients for the reaction of OH radicals with (E)-2-hexen-1-ol, (E)-3-hexen-1-ol, and (Z)-3-hexen-1-ol have been determined at 298 K. conicet.gov.ar These reactions are rapid, leading to short atmospheric lifetimes for these compounds, typically on the order of a few hours. conicet.gov.arnih.gov

The primary mechanism of the OH-initiated degradation of unsaturated alcohols in the troposphere is the addition of the OH radical to the carbon-carbon double bond. cityu.edu.hk This is followed by a series of reactions, often in the presence of nitrogen oxides (NOx), leading to the formation of various oxidation products. nih.gov For example, the gas-phase reaction of cis-3-hexen-1-ol with OH radicals primarily yields propanal and 3-hydroxypropanal. nih.gov

Table 1: Rate Coefficients for the Reaction of OH Radicals with Selected Unsaturated Alcohols at 298 K

Compound Rate Coefficient (cm³ molecule⁻¹ s⁻¹)
(E)-2-hexen-1-ol (1.0 ± 0.3) x 10⁻¹⁰
(E)-3-hexen-1-ol (1.2 ± 0.2) x 10⁻¹⁰
(Z)-3-hexen-1-ol (1.4 ± 0.3) x 10⁻¹⁰
3-methyl-3-buten-1-ol (9.7 ± 1.8) x 10⁻¹¹
2-buten-1-ol (9.8 ± 1.5) x 10⁻¹¹

Data sourced from a study on the OH-initiated degradation of a series of hexenols. acs.orgconicet.gov.ar

The reactivity of alkenes and other unsaturated compounds towards electrophilic species like the OH radical can often be correlated with their electronic structure. nih.gov Specifically, the energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of nucleophilicity. youtube.comic.ac.uk A higher HOMO energy corresponds to electrons that are more easily donated, leading to a more reactive compound. youtube.com

In the context of OH radical reactions with unsaturated alcohols, a correlation has been observed between the reaction rate coefficient and the HOMO energy of the alcohol. conicet.gov.ar The OH radical acts as an electrophile, and the reaction is initiated by the donation of electrons from the π-system of the double bond (the HOMO) to the partially vacant orbital of the OH radical. masterorganicchemistry.comyoutube.com Therefore, substituents that increase the electron density of the double bond, and thus raise the HOMO energy, will generally increase the rate of reaction with OH radicals. This relationship allows for the prediction of reactivity trends within a series of related compounds. acs.org

Advanced Analytical Characterization of Hexenyl Acetates

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of hexenyl acetates, enabling the separation of complex mixtures and the quantification of individual components. Gas chromatography is particularly well-suited for these volatile esters, while high-performance liquid chromatography is the method of choice for the analysis of the less volatile acetic acid precursor.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for monitoring the progress of esterification reactions that produce hexenyl acetates. It allows for the rapid quantification of reactants (e.g., hexenol isomers, acetic acid) and products (hexenyl acetate (B1210297) isomers). By taking aliquots from the reaction mixture over time, the conversion of reactants and the formation of the product can be tracked, enabling optimization of reaction conditions such as temperature, catalyst concentration, and reaction time.

Following synthesis and purification, GC-FID is employed for purity assessment. The area of the peak corresponding to the hexenyl acetate is compared to the total area of all peaks in the chromatogram. This provides a quantitative measure of purity, typically expressed as a percentage. The high sensitivity of the FID to hydrocarbons makes it an excellent tool for detecting and quantifying even trace amounts of organic impurities. For instance, in the synthesis of various organic acetates, GC-MS/MS methods have been developed with simple sample preparation and run times of less than 20 minutes to analyze acetates with a wide range of volatilities. coresta.org

Table 1: Representative GC-FID Purity Analysis Data for (Z)-3-Hexenyl Acetate

Compound Retention Time (min) Peak Area Area %
(Z)-3-Hexenol 5.8 15,000 1.5
Acetic Anhydride 4.2 5,000 0.5
(Z)-3-Hexenyl Acetate 8.5 975,000 97.5
By-product 9.1 5,000 0.5

Note: Data is illustrative and actual values may vary based on specific chromatographic conditions.

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for the definitive identification of hexenyl acetates and for profiling their presence in complex mixtures, such as plant essential oils and volatile emissions. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, based on its mass-to-charge ratio (m/z) of the parent ion and its fragments.

This technique is crucial for distinguishing between different isomers of hexenyl acetate (e.g., (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate), which may have very similar retention times but produce distinct mass spectra. nih.govnih.gov Identification is typically achieved by comparing the experimental mass spectrum with reference spectra in extensive databases like the NIST Mass Spectral Library. nih.govnist.gov GC-MS is widely used in the analysis of plant volatiles, where it has been used to identify (Z)-3-hexenyl acetate in species like Tulbaghia violacea and Peucedanum tauricum. mdpi.comnih.gov

Table 2: Typical GC-MS Data for Hexenyl Acetate Isomers

Compound Molecular Formula Molecular Weight Key Mass Fragments (m/z)
(Z)-3-Hexenyl Acetate C8H14O2 142.20 43, 67, 82, 99, 142
(E)-2-Hexenyl Acetate C8H14O2 142.20 43, 67, 82, 97, 142
Hexyl Acetate C8H16O2 144.21 43, 56, 61, 84, 144

Data compiled from public spectral databases. nih.govnist.govnih.gov

While GC is ideal for volatile esters, high-performance liquid chromatography (HPLC) is a more suitable technique for the analysis of non-volatile or thermally labile compounds, such as the acetic acid used in esterification. creative-proteomics.com The quantification of acetic acid is critical for stoichiometric calculations in the synthesis of hexenyl acetates and for quality control of the final product to ensure residual acid is within acceptable limits.

Reverse-phase HPLC (RP-HPLC) with a UV detector is a common method for acetic acid analysis. researchgate.netjchr.orgajrconline.org The separation is typically performed on a C18 column using an acidic aqueous mobile phase, often a phosphate (B84403) buffer, mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netjchr.orgajrconline.org The UV detection of acetic acid is usually performed at a low wavelength, around 205-210 nm. jchr.orgajrconline.org The method's accuracy and precision make it suitable for routine quality control in various industries, from pharmaceuticals to food production. researchgate.netresearchgate.net

Table 3: Example HPLC Method Parameters for Acetic Acid Quantification

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netjchr.org
Mobile Phase Phosphate Buffer (pH ~3) : Acetonitrile researchgate.netjchr.org
Flow Rate 1.0 mL/min jchr.org
Detection UV at 210 nm jchr.org
Linearity Range 25 µg/mL to 7475 µg/mL jchr.org
LOD / LOQ 8.2 ppm / 24.9 ppm jchr.org

Parameters are examples and require optimization for specific applications.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of hexenyl acetates, complementing the separation and identification capabilities of chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including hexenyl acetates. wpmucdn.comslideshare.netomicsonline.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are used to confirm the connectivity of atoms and the stereochemistry of the double bond.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals for hexenyl acetate include the acetyl methyl protons (a singlet around 2.0 ppm), the protons on the carbon adjacent to the oxygen (a doublet around 4.0-4.6 ppm), and the olefinic protons (in the 5.0-6.0 ppm region). The coupling constants (J-values) between the olefinic protons are diagnostic for determining the geometry of the double bond (cis or trans).

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. For hexenyl acetate, characteristic signals include the carbonyl carbon of the ester group (around 170-171 ppm), the olefinic carbons (around 120-140 ppm), and the methyl carbon of the acetate group (around 21 ppm).

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for (Z)-3-Hexenyl Acetate in CDCl₃

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃-C=O 2.04 (s, 3H) 20.9
C=O - 171.1
-O-CH₂- 4.06 (t, 2H) 64.5
-CH₂-CH= 2.41 (q, 2H) 20.6
-CH=CH- 5.25-5.45 (m, 2H) 123.5, 134.8
CH₃-CH₂- 0.97 (t, 3H) 14.2

Data is illustrative and sourced from spectral databases. nih.gov Actual values can vary slightly.

As discussed in the context of GC-MS, mass spectrometry provides crucial information about the molecular weight and fragmentation of a molecule. The fragmentation pattern of hexenyl acetates under electron ionization (EI) typically involves characteristic losses. A prominent fragment is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. nih.govnih.gov Another common fragmentation pathway for esters is the McLafferty rearrangement. libretexts.org The fragmentation patterns can help distinguish between isomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. libretexts.org This high precision allows for the unambiguous determination of the molecular formula of a compound. libretexts.org For example, while both C₈H₁₄O₂ (hexenyl acetate) and a hypothetical compound like C₉H₁₈O have a nominal mass of 142, their exact masses as determined by HRMS would be distinct, allowing for confident identification. This is particularly valuable when analyzing unknown compounds in complex samples where reference standards are unavailable.

Table 5: Exact Mass vs. Nominal Mass for Molecular Formula Determination

Molecular Formula Nominal Mass Exact Mass (Da)
C₈H₁₄O₂ 142 142.0994
C₉H₁₈O 142 142.1358
C₁₀H₂₂ 142 142.1722

Exact masses calculated based on the most abundant isotopes (¹²C=12.0000, ¹H=1.0078, ¹⁶O=15.9949). libretexts.org

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in the structural elucidation and characterization of hexenyl acetates. These methods provide detailed information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of hexenyl acetate isomers is characterized by the presence of distinct absorption bands corresponding to its key functional groups: the ester moiety and the carbon-carbon double bond. The ester group gives rise to two prominent, characteristic absorptions: a strong C=O stretching vibration and a C-O stretching vibration. The position of the C=C stretching vibration can provide insights into the substitution pattern of the alkene.

Key diagnostic peaks in the IR spectra of hexenyl acetates typically include:

A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ , which is indicative of the carbonyl (C=O) stretching vibration of the saturated ester group.

A distinct band in the 1230-1240 cm⁻¹ region, corresponding to the C-O-C stretching vibration of the acetate group.

A medium-intensity band around 1650-1670 cm⁻¹ for the C=C stretching vibration of the non-conjugated double bond.

Stretching vibrations for the =C-H bond of the alkene group, which are typically observed just above 3000 cm⁻¹ .

Strong stretching vibrations for sp³ C-H bonds in the alkyl chain, appearing just below 3000 cm⁻¹ .

The precise wavenumbers for these vibrations can vary slightly depending on the specific isomer (e.g., cis vs. trans, position of the double bond) and the sample preparation method.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Ester (C=O)Stretch1735 - 1750Strong
Ester (C-O)Stretch1230 - 1240Strong
Alkene (C=C)Stretch1650 - 1670Medium, variable
Alkenyl (=C-H)Stretch~3010 - 3040Medium
Alkyl (C-H)Stretch~2850 - 2960Strong

UV-Visible (UV-Vis) Spectroscopy

The UV-Visible spectrum of hexenyl acetates is determined by the electronic transitions associated with its chromophores. In the case of non-conjugated hexenyl acetate isomers, the relevant chromophores are the isolated carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester. shu.ac.uk

Molecules containing these functional groups can undergo two principal types of electronic transitions upon absorbing UV or visible light: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.orgslideshare.net

π → π Transitions: These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π antibonding orbital. Both the C=C and C=O groups exhibit this transition. For an isolated C=C bond, the absorption maximum (λmax) typically occurs in the vacuum UV region, at wavelengths shorter than 200 nm. libretexts.org Similarly, the π → π* transition of the ester carbonyl group is also found at short wavelengths, often below 200 nm. cutm.ac.in These transitions are characterized by high molar absorptivity (ε). shu.ac.uk

n → π Transitions: This transition involves exciting an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the carbonyl group) to a π antibonding orbital. slideshare.net These transitions are of lower energy than π → π* transitions and therefore occur at longer wavelengths. cutm.ac.in For aldehydes, ketones, and esters, the n → π* transition typically appears as a weak absorption band (low molar absorptivity) in the 270-300 nm region. cutm.ac.in Because the chromophores in hexenyl acetate are not conjugated, these absorptions are expected to fall within the UV range and not extend into the visible spectrum.

ChromophoreTransitionExpected λmax Region (nm)Molar Absorptivity (ε)
Carbonyl (C=O)n → π~270 - 300Low (weak)
Carbonyl (C=O)π → π< 200High (strong)
Alkene (C=C)π → π*< 200High (strong)

Computational and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are powerful tools for exploring the properties of molecules like hex-1-en-2-yl acetate (B1210297). These methods allow for the examination of electron distribution and molecular geometry, which are fundamental to understanding chemical behavior.

Predicting Reactivity and Reaction Pathways (e.g., Correlation with HOMO Energy)

The reactivity of a molecule is intrinsically linked to its electronic structure, particularly its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Molecular Orbital (FMO) theory, the energy of these orbitals can predict how a molecule will interact with other chemical species. ajchem-a.com

A high HOMO energy level indicates that the molecule is a good electron donor (nucleophile), as its outermost electrons are less tightly held and more available to participate in a reaction. Conversely, a low LUMO energy level signifies a good electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For unsaturated esters, computational studies correlate these orbital energies with observed reactivity. For instance, in reactions with electrophiles, the HOMO is the key orbital, and its energy can be used to predict the reaction rate. Studies on various α,β-unsaturated carbonyls have used FMO theory to correlate the natural logarithm of ozonolysis rate coefficients with the HOMO energy. rsc.org This approach allows for a semi-quantitative estimation of substituent effects on reactivity. rsc.orgresearchgate.net

Compound ClassKey Orbital for NucleophilicityKey Orbital for ElectrophilicityReactivity Indicator
Unsaturated EstersHOMO EnergyLUMO EnergySmall HOMO-LUMO Gap

Conformational Analysis of Unsaturated Esters

Unsaturated esters, including enol acetates like hex-1-en-2-yl acetate, can exist in various spatial arrangements or conformations due to rotation around single bonds. The most stable conformation represents the molecule's ground state and dictates its physical and chemical properties. Computational methods are employed to determine the relative energies of different conformers and identify the most stable structures.

For esters, the key rotational barrier is around the C-O single bond of the ester group, leading to s-trans and s-cis conformations. The s-trans (or antiperiplanar) conformation is generally more stable for acyclic esters due to reduced steric hindrance. However, electronic effects can also play a role. Similar analyses apply to the vinyl group, where different rotational isomers can exist. For instance, studies on vinyl ethers, which share structural similarities with enol esters, show that MP2 and B3LYP computational methods can predict the relative stability of different conformers, such as skew anticlinal (AC) and antiperiplanar (AP) forms. researchgate.net

Computational conformational analysis involves systematically rotating bonds, calculating the energy of each resulting structure, and identifying the energy minima on the potential energy surface. acs.orgmdpi.com This process is crucial for accurately predicting reaction outcomes, as the reactivity of a molecule can be highly dependent on the population of its reactive conformers. acs.org

Quantum Chemical Approaches to Understand Reaction Mechanisms

Quantum chemical calculations offer a detailed view of reaction mechanisms, allowing for the characterization of transient species that are often impossible to observe experimentally.

Elucidating Transition States and Intermediates in Esterification

Esterification, the process of forming an ester from an alcohol and a carboxylic acid, is a cornerstone reaction in organic chemistry. The formation of hex-1-en-2-yl acetate proceeds via the esterification of the corresponding enol, hex-1-en-2-ol (B14558141). The classical Fischer esterification, catalyzed by acid, involves a series of well-defined steps that can be modeled using quantum chemistry. masterorganicchemistry.comyoutube.com

The mechanism involves:

Protonation of the carbonyl oxygen of acetic acid, which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by the oxygen of the enol (hex-1-en-2-ol) on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comresearchgate.net

Proton transfer steps to convert one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com

Elimination of water and subsequent deprotonation to yield the final ester product. masterorganicchemistry.com

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of this reaction. researchgate.net These calculations can identify the geometry and energy of the reactants, products, tetrahedral intermediates, and, most importantly, the transition states that connect them. researchgate.netrug.nl The activation energy, determined by the energy difference between the reactants and the highest-energy transition state, is a key predictor of the reaction rate. researchgate.net Bond order analysis of the calculated transition states can reveal the extent of bond formation and breaking, confirming that the reaction often proceeds through a concerted mechanism without a stable tetrahedral intermediate. researchgate.net

Reaction StepSpecies TypeComputational Insight
1. Carbonyl ProtonationIntermediateIncreased Electrophilicity
2. Nucleophilic AttackTransition StateActivation Energy Barrier
3. Formation of Tetrahedral SpeciesIntermediateStructure and Stability
4. Water EliminationTransition StateRate-Determining Step Analysis

These computational investigations provide invaluable, detailed insights into the intrinsic properties of hex-1-en-2-yl acetate, complementing experimental findings and guiding further research.

Applications in Chemical Research Excluding Prohibited Elements

Hexenyl Acetates as Intermediates in Complex Organic Synthesis

Hexenyl acetates and structurally related enyne acetates are valuable intermediates in organic synthesis, providing frameworks for the construction of more complex molecular architectures. Their utility is particularly evident in the synthesis of heterocyclic compounds.

The synthesis of furan (B31954) rings, a common motif in many natural products and pharmaceuticals, can be achieved using acetate (B1210297) derivatives as starting materials. Research has demonstrated that enyne acetates can undergo palladium-catalyzed reactions to efficiently produce a wide variety of 2,5-disubstituted furans in very good yields. organic-chemistry.org In these synthetic strategies, the acetate group plays a crucial role in facilitating the cyclization cascade.

Role of Acetic Acid in Pharmaceutical Research and API Synthesis

Acetic acid is a fundamental and widely used chemical in the pharmaceutical industry, contributing to drug formulation, analysis, and the synthesis of active pharmaceutical ingredients (APIs). quora.com Its functions are diverse, leveraging its properties as an organic acid, a solvent, and a chemical reagent. quora.comsilverfernchemical.com

Key roles of acetic acid in pharmaceutical research include:

Solvent and Reagent : It serves as a hydrophilic solvent, capable of dissolving various organic compounds. chemicalsafetyfacts.org In API manufacturing, it is frequently used as a solvent for conducting chemical reactions and as a reagent or catalyst in numerous synthetic pathways. quora.comadventchembio.com

pH Regulator : In liquid formulations, the stability of many drugs is pH-dependent. quora.com Dilute solutions of acetic acid are used to adjust and maintain the pH on the acidic side, thereby enhancing the stability and shelf-life of the final product. quora.comresearchgate.net It is particularly valuable in ophthalmic and topical preparations where precise pH control is critical. adventchembio.com

Chemical Intermediate : Acetic acid is a vital building block for synthesizing other important chemicals, such as acetic anhydride, which is a key precursor in various synthetic chemistry applications. quora.comadventchembio.com

Processing Aid in Manufacturing : A significant challenge in pharmaceutical manufacturing is the poor solubility of many new chemical entities in common organic solvents used for processes like spray drying. nih.gov Acetic acid can act as a processing aid to dramatically improve the solubility of weakly basic APIs. By ionizing the API to form a transient acetate salt, its solubility in solvents like methanol (B129727) can be increased significantly, which enhances manufacturing throughput. nih.gov This effect has been demonstrated with the drug gefitinib (B1684475), where the addition of acetic acid substantially increased its solubility. nih.gov

Table 1: Effect of Acetic Acid on the Solubility of Gefitinib (GEF)

Solvent SystemGEF Solubility (mg/mL)Fold Increase
Methanol (MeOH)2.0-
MeOH with Acetic Acid21.8~10x

This table illustrates the significant increase in the solubility of the weakly basic API gefitinib in methanol upon the addition of acetic acid, which acts as a processing aid by forming a more soluble transient salt. nih.gov

Antimicrobial Applications : Due to its antimicrobial properties, diluted acetic acid is used in topical antiseptic solutions and wound-care products. adventchembio.com It is also the active ingredient in certain ear drop formulations designed to treat bacterial and fungal infections in the outer ear. patsnap.comlabsaco.com

Research on Plant Metabolites and Signaling Molecules (Hexenyl Acetates)

Hexenyl acetates are prominent members of a class of compounds known as green leaf volatiles (GLVs). nih.govoup.com These are C6 aldehydes, alcohols, and their esters that are produced by nearly all plants, typically in response to mechanical damage or herbivore attacks. oup.comnih.gov Research into these molecules has revealed their critical role in plant defense and communication.

When a plant's tissue is wounded, it rapidly releases a blend of GLVs, including (Z)-3-hexenyl acetate. oup.comnih.gov These volatiles serve multiple functions:

Direct and Indirect Defense : GLVs can act as a direct defense by repelling or exerting toxic effects on insect herbivores. oup.com They also function as an indirect defense by attracting the natural enemies, such as parasitic wasps or predators, of the attacking herbivores. oup.comnih.gov

Airborne Signaling : (Z)-3-hexenyl acetate acts as an airborne signaling molecule that can transmit information over distances. nih.govoup.com This allows for communication between different parts of the same plant or between neighboring plants, warning them of a potential threat. researchgate.net

Defense Priming : Upon receiving the GLV signal, undamaged plants or undamaged parts of the same plant can enter a "primed" state. nih.gov This priming does not activate defenses directly but enables the plant to respond faster and more strongly if it is subsequently attacked. researchgate.netnih.gov For instance, pre-exposure of wheat to (Z)-3-hexenyl acetate was shown to enhance its defense against subsequent fungal infection. nih.gov

Metabolic Conversion : Research indicates that plants can take up exogenous (Z)-3-hexenyl acetate and rapidly convert it to (Z)-3-hexenol through the action of carboxylesterase enzymes. nih.govoup.com This hydrolysis may be a crucial step in regulating the specific activity of these signaling molecules, with (Z)-3-hexenol potentially being the more active compound in stimulating defense responses. nih.govresearchgate.net

A study on two varieties of Tulbaghia violacea demonstrated differences in the emission of (Z)-3-hexenyl acetate, both constitutively and in response to wounding, highlighting the compound's role as an induced plant volatile. nih.govmdpi.com

Table 2: Emission of (Z)-3-Hexenyl Acetate from Tulbaghia violacea After Wounding

Plant VarietyEmission Rate (ng/plant in 5 h)
'Alba' (white-flowered)158.4 ± 40.7
'Violacea' (purple-flowered)128.8 ± 33.1

Semi-quantitative data showing the amount of (Z)-3-Hexenyl acetate released by two varieties of T. violacea over a 5-hour period following mechanical wounding of the leaves. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.